3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that features a piperidine ring, a carboxylic acid group, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the carboxymethylsulfanylmethyl group can be achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the desired functional group. The final step involves esterification, where the carboxylic acid group is converted to a benzyl ester using benzyl alcohol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the piperidine ring and the sulfanyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a tert-butyl ester group instead of a benzyl ester.
3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.
Uniqueness
3-Carboxymethylsulfanylmethyl-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of the benzyl ester group, which can influence its reactivity and solubility properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-[(1-phenylmethoxycarbonylpiperidin-3-yl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-15(19)12-22-11-14-7-4-8-17(9-14)16(20)21-10-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTXFAJXQQPXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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